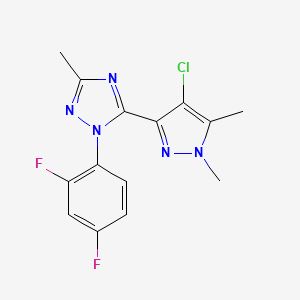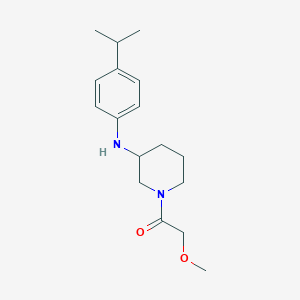
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a part of chemical research focusing on the synthesis and structural characterization of heterocyclic compounds, which are crucial in various fields of chemistry and biology due to their unique properties and applications. Although the exact compound may not be directly mentioned in available studies, similar compounds have been synthesized and characterized, providing insights into their potential applications and properties.
Synthesis Analysis
The synthesis of compounds related to 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazole involves multi-step chemical reactions. Typically, these include the formation of the pyrazole and triazole rings followed by the introduction of substituents through reactions such as nucleophilic substitution, cyclization, and halogenation. While the exact synthetic route for this compound is not detailed, similar synthetic methods have been reported in the literature (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Structure Analysis
Compounds similar to the one often exhibit complex molecular structures with multiple rings and functional groups. X-ray crystallography is commonly used to determine the precise molecular structure, including the arrangement of atoms, bond lengths, and angles. These compounds tend to have planar structures with varying degrees of dihedral angles between the rings, influencing their chemical reactivity and physical properties (Zhang, Weng, & Jin, 2000).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions between the pyrazole and triazole rings and various reagents. These interactions can lead to a wide range of reactions, including substitutions, additions, and cyclizations, leading to the formation of new compounds with diverse chemical properties. The presence of chloro, dimethyl, and difluorophenyl groups significantly affects the chemical behavior and potential applications of these molecules (Boltacheva et al., 2012).
Physical Properties Analysis
The physical properties of compounds like 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazole are influenced by their molecular structure. These properties can include melting points, boiling points, solubility in various solvents, and crystalline structure. Such characteristics are essential for determining the compound's suitability for different applications and for understanding its behavior in different environments.
Chemical Properties Analysis
The chemical properties include acidity, basicity, reactivity towards other chemicals, and stability under various conditions. These properties are determined by the functional groups present in the molecule and their interaction with the surrounding environment. The introduction of chloro, methyl, and fluorine substituents can significantly alter these properties, affecting the compound's reactivity and potential uses in various chemical reactions and processes.
- Synthesis and Structural Characterization (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
- Synthesis and Crystal Structure (Zhang, Weng, & Jin, 2000).
- Features of the Reaction and Synthesis (Boltacheva et al., 2012).
特性
IUPAC Name |
5-(4-chloro-1,5-dimethylpyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2N5/c1-7-12(15)13(20-21(7)3)14-18-8(2)19-22(14)11-5-4-9(16)6-10(11)17/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHOTSAOVMUOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=NC(=NN2C3=C(C=C(C=C3)F)F)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone](/img/structure/B5644346.png)
![2,2-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5644366.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-yl}-N,N-dimethylurea](/img/structure/B5644377.png)
![N-(3-chlorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5644383.png)
![2-methyl-9-[(2-methyl-5-pyrimidinyl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644397.png)
![1-[4-(6-methoxypyridin-3-yl)phenyl]butan-1-ol](/img/structure/B5644398.png)
![(3S*,4R*)-1-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5644420.png)
![N-[3-(methylthio)phenyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5644427.png)
![2-(2-isobutoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5644434.png)
![N-[2-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5644435.png)
![(3R*,4S*)-1-[(1-methyl-1H-indol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5644439.png)
![2-cyclopropyl-8-[(2,3-dimethylphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5644445.png)